2-Bromoresorcinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Intermediate: 2-Bromoresorcinol serves as a useful intermediate in the synthesis of more complex organic molecules. Due to the presence of a bromine atom and two hydroxyl groups, it can undergo various chemical reactions like nucleophilic substitution and condensation reactions. This property makes it a valuable building block for the creation of pharmaceuticals, dyes, and other organic materials Source: Sigma-Aldrich product page for 2-Bromoresorcinol: .

Biological Studies:

- Enzyme Inhibition: Some research explores the potential of 2-Bromoresorcinol as an enzyme inhibitor. By interacting with specific enzymes, it might influence biological processes and cellular pathways. However, more research is needed to understand its specific inhibitory effects and potential applications Source: PubChem entry for 2-Bromoresorcinol: .

Material Science Research (Limited):

- Organic Electronics: There's limited research exploring the use of 2-Bromoresorcinol in the development of organic electronic materials. Its potential applications in this field are still under investigation [Source: Scientific literature search on 2-Bromoresorcinol and organic electronics].

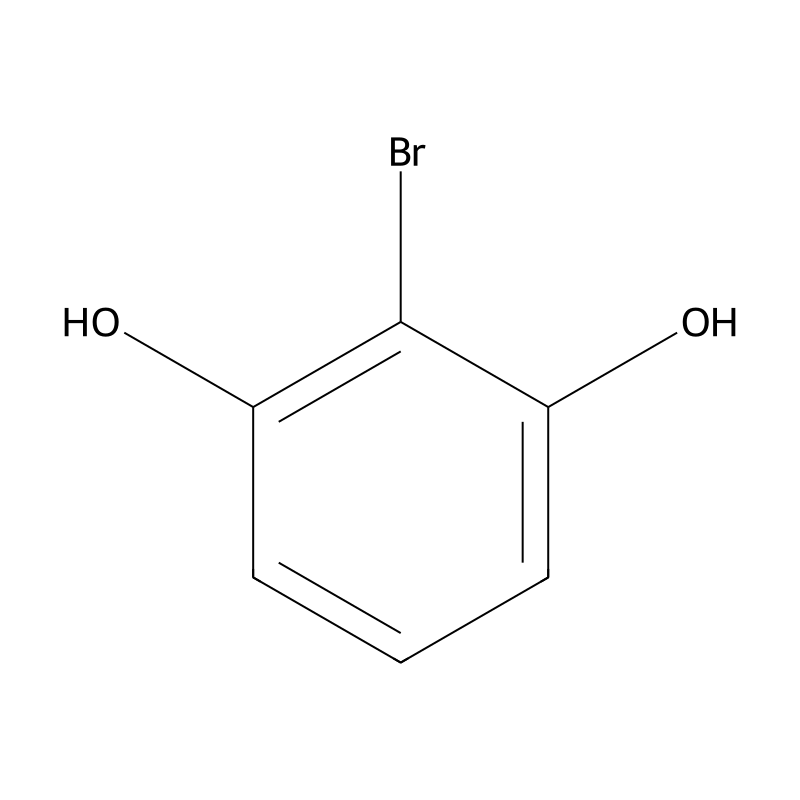

2-Bromoresorcinol, with the chemical formula C₆H₅BrO₂ and CAS number 6751-75-3, is an aromatic compound that features a bromine atom attached to the resorcinol structure. It appears as a white to yellow-orange crystalline powder, with a melting point ranging from 99 to 103 °C . This compound is known for its applications in various fields, including pharmaceuticals and materials science, due to its unique chemical properties.

2-Bromoresorcinol can be irritating to the skin, eyes, and respiratory system []. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a fume hood. Specific toxicity data for 2-Bromoresorcinol is limited, but it is advisable to handle it with caution due to the presence of bromine.

- Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

- Oxidation: The hydroxyl groups in 2-bromoresorcinol can be oxidized to form quinones.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming larger organic molecules.

These reactions highlight the compound's versatility in organic synthesis and its potential for creating novel chemical entities .

Research indicates that 2-bromoresorcinol exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that it possesses antimicrobial effects against certain bacteria and fungi.

- Antioxidant Activity: The compound has demonstrated potential as an antioxidant, which may have implications for health and disease prevention.

- Pharmacological Potential: It has been investigated for its potential use in treating conditions such as cancer due to its ability to inhibit cell proliferation in specific cancer cell lines .

Several methods exist for synthesizing 2-bromoresorcinol:

- Bromination of Resorcinol: The most common method involves the bromination of resorcinol using bromine or brominating agents under controlled conditions. This reaction typically requires careful temperature management to avoid over-bromination.

- Alternative Synthesis Routes: More efficient synthetic routes have been explored, aiming to minimize by-products and improve yield. These methods often involve the use of catalysts or alternative brominating agents .

2-Bromoresorcinol finds applications across various domains:

- Pharmaceuticals: Due to its biological activity, it is investigated for use in drug development.

- Dyes and Pigments: It serves as a precursor for synthesizing dyes and pigments used in textiles and materials.

- Chemical Intermediates: The compound is utilized as an intermediate in organic synthesis, particularly in creating more complex molecules.

Interaction studies involving 2-bromoresorcinol focus on its reactivity with biological targets and other chemical compounds. Research has shown that it can interact with enzymes and receptors, potentially influencing biochemical pathways. Furthermore, studies exploring its interactions with metal ions have indicated that it may form complexes that enhance its biological activity or stability .

Several compounds are structurally or functionally similar to 2-bromoresorcinol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Resorcinol | C₆H₆O₂ | Parent compound; lacks bromine atom |

| 4-Bromoresorcinol | C₆H₄BrO₂ | Bromine at the para position; different reactivity |

| 2-Hydroxybromobenzene | C₆H₄BrO | Similar structure but lacks hydroxyl group |

Uniqueness of 2-Bromoresorcinol

What sets 2-bromoresorcinol apart from these similar compounds is its specific positioning of the bromine atom and hydroxyl groups, which contributes to its distinct reactivity and biological properties. Its dual functionality as both a phenolic compound and a halogenated derivative enhances its utility in synthetic chemistry and pharmacology .

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant